



Application Notes and Protocols for Measuring PD1-PDL1-IN 1 TFA Activity

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Compound of Interest		
Compound Name:	PD1-PDL1-IN 1 TFA	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in regulating T-cell activation and maintaining immune homeostasis.[1][2] Cancer cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and suppression of the anti-tumor immune response.[1][3] Small molecule inhibitors, such as **PD1-PDL1-IN 1 TFA**, that block the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy.[4]

These application notes provide an overview and detailed protocols for various biochemical and cell-based assays to measure the inhibitory activity of compounds like **PD1-PDL1-IN 1 TFA**. The described assays are essential tools for the screening, characterization, and potency determination of novel PD-1/PD-L1 inhibitors.

Data Presentation

While specific quantitative data for the inhibitory activity of **PD1-PDL1-IN 1 TFA** is not readily available in the public domain, the following table presents example data for other known PD-1/PD-L1 inhibitors to illustrate the typical output of the described assays. This data is for reference purposes to demonstrate how the results from these assays are presented and compared.



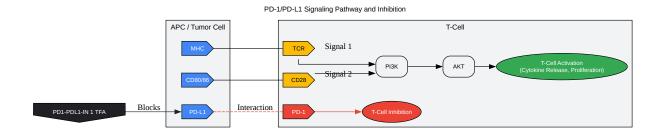
Table 1: Example Inhibitory Activity of Various PD-1/PD-L1 Blockers

Inhibitor Class	Inhibitor Name	Assay Type	Target Species	IC50 / EC50	Reference
Small Molecule	Inhibitor 1	HTRF	Human	177 nM	[5]
Small Molecule	Inhibitor 3	HTRF	Human	146 nM	[5]
Small Molecule	Macrocyclic Inhibitor	AlphaLISA	Human	440 nM	[6]
Antibody (anti-PD-1)	Pembrolizum ab	HTRF	Human	2.0 nM	[5]
Antibody (anti-PD-1)	Nivolumab	HTRF	Human	2.4 nM	[5]
Antibody (anti-PD-L1)	Atezolizumab	HTRF	Human	3.9 nM	[5]

Signaling Pathway

The interaction between PD-1 on T-cells and PD-L1 on tumor cells or antigen-presenting cells (APCs) initiates a signaling cascade that suppresses T-cell activity. Small molecule inhibitors like **PD1-PDL1-IN 1 TFA** are designed to physically block this interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.





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PD-1/PD-L1 Signaling Pathway and Inhibition by a small molecule.

Experimental Protocols

Herein are detailed protocols for three common assays used to determine the activity of PD-1/PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Principle: This is a proximity-based biochemical assay that measures the direct interaction between recombinant PD-1 and PD-L1 proteins.[7] One protein is tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the proteins interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[8]

Materials:

- Recombinant Human PD-1 Protein (e.g., with a His-tag)
- Recombinant Human PD-L1 Protein (e.g., with an Fc-tag)



- Anti-His-Europium Cryptate (donor)
- Anti-Fc-d2 (acceptor)
- Assay Buffer
- PD1-PDL1-IN 1 TFA or other test compounds
- Low-volume 384-well white plates
- HTRF-compatible plate reader

Protocol:

- Compound Preparation: Prepare a serial dilution of **PD1-PDL1-IN 1 TFA** in the assay buffer. The final concentration range should be chosen to determine an accurate IC50 value.
- Reagent Preparation: Prepare working solutions of recombinant PD-1, PD-L1, anti-His-Europium, and anti-Fc-d2 in assay buffer at the concentrations recommended by the reagent supplier.
- Assay Plate Setup:
 - \circ Add 5 μ L of the serially diluted compound or vehicle control (for positive and negative controls) to the wells of a 384-well plate.
 - Add 5 μL of the PD-1 protein solution to each well.
 - Add 5 μL of the PD-L1 protein solution to each well.
 - $\circ~$ Add 5 μL of the mixed anti-His-Europium and anti-Fc-d2 detection reagents to each well.
- Incubation: Incubate the plate at room temperature for 1 to 4 hours, protected from light.
- Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

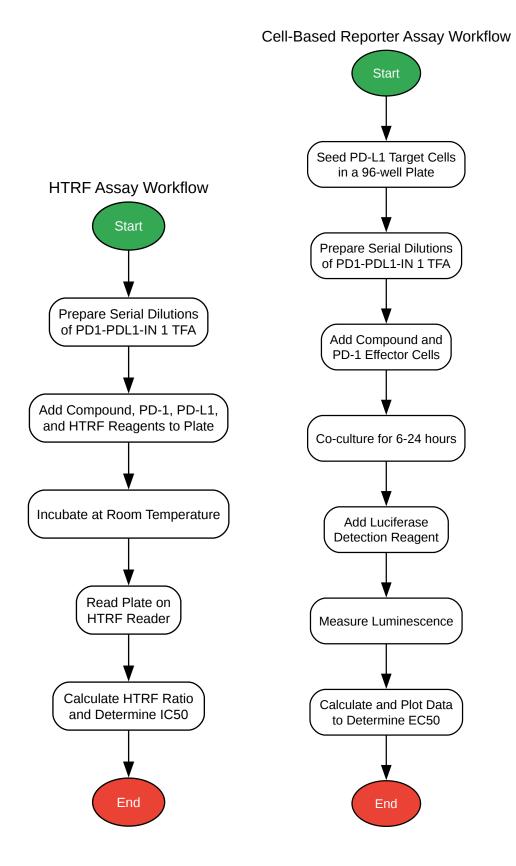






 Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a fourparameter logistic model to determine the IC50 value.





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